![molecular formula C8H4BrN3 B2726956 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 1383718-53-3](/img/structure/B2726956.png)
3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile
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Overview
Description
“3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile” is a chemical compound with the molecular formula C8H4BrN3 . It has a molecular weight of 222.04 .
Synthesis Analysis
The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrN3/c9-7-5-11-8-6 (4-10)2-1-3-12 (7)8/h1-3,5H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
In the synthesis process, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed .It should be stored at room temperature . The compound’s InChI key is HCGIIMJPUKYGKZ-UHFFFAOYSA-N .
Scientific Research Applications
- Q203 , a promising antitubercular drug, contains a similar imidazo[1,2-a]pyridine core. In a mouse model infected with Mycobacterium tuberculosis, Q203 demonstrated significant reductions in bacterial load at different doses, indicating its potential as an antimicrobial agent .
- Researchers have explored the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These compounds exhibit diverse biological activities and can serve as building blocks for drug discovery .
- The chemodivergent synthesis of N-(pyridin-2-yl)amides from a-bromoketones and 2-aminopyridine highlights the mild and metal-free reaction conditions .
- Mechanistic studies suggest that the reaction proceeds via halogen displacement, leading to pyridinium salts and shared intermediates .
Antimicrobial Agents and Tuberculosis Research
Chemical Biology and Medicinal Chemistry
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . It has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, ingestion, and inhalation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .
properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-5-11-8-6(4-10)2-1-3-12(7)8/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGIIMJPUKYGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile | |
CAS RN |
1383718-53-3 |
Source
|
Record name | 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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